2-(5-Isopropyl-2-methylphenoxy)-5-(trifluoromethyl)aniline
Overview
Description
2-(5-Isopropyl-2-methylphenoxy)-5-(trifluoromethyl)aniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a trifluoromethyl group and a phenoxy group substituted with isopropyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Isopropyl-2-methylphenoxy)-5-(trifluoromethyl)aniline typically involves the following steps:
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Formation of the Phenoxy Intermediate: : The initial step involves the preparation of the phenoxy intermediate. This can be achieved by reacting 5-isopropyl-2-methylphenol with an appropriate halogenating agent, such as bromine or chlorine, under controlled conditions to form the corresponding halophenol derivative.
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Nucleophilic Substitution: : The halophenol derivative is then subjected to nucleophilic substitution with aniline in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction leads to the formation of the desired phenoxy aniline compound.
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Introduction of the Trifluoromethyl Group: : The final step involves the introduction of the trifluoromethyl group. This can be achieved using a trifluoromethylating agent, such as trifluoromethyl iodide or trifluoromethyl sulfonic acid, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the isopropyl and methyl groups, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.
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Reduction: : Reduction reactions can target the nitro group (if present) or other reducible functionalities, converting them into amines or other reduced forms.
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Substitution: : The aromatic ring of the compound can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic reagents like bromine, nitric acid, and sulfuric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(5-Isopropyl-2-methylphenoxy)-5-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism of action of 2-(5-Isopropyl-2-methylphenoxy)-5-(trifluoromethyl)aniline depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes.
Pharmaceutical Action: In drug development, the compound may act as an inhibitor or modulator of specific proteins or enzymes involved in disease pathways. Its trifluoromethyl group can enhance its binding affinity and selectivity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-Isopropyl-2-methylphenoxy)-5-(trifluoromethyl)aniline: Similar structure but with a different position of the isopropyl group.
2-(5-Isopropyl-2-methylphenoxy)-4-(trifluoromethyl)aniline: Similar structure but with a different position of the trifluoromethyl group.
2-(5-Isopropyl-2-methylphenoxy)-5-(difluoromethyl)aniline: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
2-(5-Isopropyl-2-methylphenoxy)-5-(trifluoromethyl)aniline is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both isopropyl and trifluoromethyl groups provides a distinct combination of steric and electronic effects, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-methyl-5-propan-2-ylphenoxy)-5-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO/c1-10(2)12-5-4-11(3)16(8-12)22-15-7-6-13(9-14(15)21)17(18,19)20/h4-10H,21H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULHXLRHLNJDSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OC2=C(C=C(C=C2)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201159197 | |
Record name | 2-[2-Methyl-5-(1-methylethyl)phenoxy]-5-(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201159197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946715-42-0 | |
Record name | 2-[2-Methyl-5-(1-methylethyl)phenoxy]-5-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946715-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-Methyl-5-(1-methylethyl)phenoxy]-5-(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201159197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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